HPA Axis Suppression: Desonide 0.1% Demonstrates Significantly Less Adrenal Suppression vs. Betamethasone Dipropionate 0.05% in Pediatric Atopic Dermatitis
In a randomized double-blind trial of 29 children (mean age 13.8 months) with atopic dermatitis, micronized desonide cream 0.1% produced significantly less HPA axis suppression than betamethasone dipropionate cream 0.05% while achieving equivalent therapeutic effect. Plasma cortisol reduction from baseline to day 5 was substantially smaller in the desonide group [1].
| Evidence Dimension | Plasma cortisol reduction (HPA axis suppression) from baseline to day 5 |
|---|---|
| Target Compound Data | Δ = -4.74 mg/ml (p = 0.01) |
| Comparator Or Baseline | Betamethasone dipropionate 0.05% cream: Δ = -13.06 mg/ml (p < 0.0001) |
| Quantified Difference | 2.75-fold greater cortisol suppression with betamethasone; difference between groups p = 0.01 at day 5 |
| Conditions | Pediatric patients (mean age 13.8 months) with atopic dermatitis; twice-daily application days 1-5 |
Why This Matters
For procurement in pediatric dermatology settings, the reduced systemic absorption and HPA axis suppression translates to a superior safety margin when treating infants and children, who are particularly vulnerable to systemic corticosteroid effects.
- [1] Lebrun-Vignes B, Legrain V, Amoric J, Taïeb A. Comparative study of efficacy and effect on plasma cortisol levels of micronised desonide cream 0.1% versus betamethasone dipropionate cream 0.05% in the treatment of childhood atopic dermatitis. Ann Dermatol Venereol. 2000;127(6-7):590-595. PMID: 10930856. View Source
